(R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
Description
(R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a benzyl group at the 4-position and a pyridin-2-ylmethyl substituent at the 2-position of the oxazoline ring. This compound is synthesized via the reaction of a carboxyimidate intermediate with chiral amino alcohols, such as (R)-(-)-2-phenylglycinol, under optimized conditions . Its molecular formula is C₁₆H₁₆N₂O, with a molecular weight of 252.31 g/mol (exact mass: 252.1361) . The compound is commercially available in purities up to 97%, typically packaged in 100 mg quantities for laboratory use .
Oxazoline derivatives like this are widely employed as chiral ligands in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cyclopropanation . The stereoelectronic properties of the benzyl and pyridyl groups enhance ligand rigidity and metal-coordination efficiency, making it valuable in enantioselective synthesis .
Properties
IUPAC Name |
(4R)-4-benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-2-6-13(7-3-1)10-15-12-19-16(18-15)11-14-8-4-5-9-17-14/h1-9,15H,10-12H2/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCZOFONBRUOCR-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=CC=CC=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)CC2=CC=CC=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Formation
The reaction typically begins with the condensation of (R)-2-amino-1-phenylpropan-1-ol (a benzyl-derived amino alcohol) with pyridine-2-carbaldehyde. The amino alcohol’s chiral center ensures retention of the (R)-configuration throughout the synthesis. The reaction is conducted in anhydrous ethanol under reflux (78°C) for 12–24 hours, with catalytic acetic acid (5 mol%) to accelerate imine formation. Monitoring via thin-layer chromatography (TLC; ethyl acetate/hexanes, 1:2 v/v) confirms completion, after which the solvent is evaporated under reduced pressure to isolate the Schiff base intermediate.
Cyclization to Oxazole
The cyclization step employs a dehydrating agent to facilitate ring closure. Phosphorus oxychloride (POCl₃) is commonly used in stoichiometric amounts (1.2 equiv) in dichloromethane (DCM) at 0°C to room temperature. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the adjacent carbon, followed by elimination of water. Purification via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) yields the target compound in 45–60% overall yield.
Table 1: Optimization of Condensation-Cyclization Parameters
Asymmetric Synthesis Using Chiral Auxiliaries
Asymmetric methods leverage chiral precursors to enforce stereochemical control. A notable approach adapts procedures from the synthesis of related oxazoles, such as (R)-4-isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole.
Chiral Amino Alcohol Precursors
D-valinol, a chiral β-amino alcohol, serves as a starting material. It reacts with pyridine-2-carbonitrile in the presence of zinc triflate (Zn(OTf)₂, 10 mol%) as a Lewis acid catalyst. The mixture is refluxed in toluene for 5 hours, during which the nitrile undergoes nucleophilic addition to the amino alcohol, followed by cyclodehydration.
Key Reaction Data:
-
Catalyst Loading : 10 mol% Zn(OTf)₂ increases reaction rate by 40% compared to uncatalyzed conditions.
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Optical Purity : The product exhibits an optical rotation of [α]D²⁰ = +59.9 (c = 0.5, CH₂Cl₂), confirming retention of the (R)-configuration.
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Yield : 54% after purification via flash chromatography (petroleum ether/ethyl acetate).
Solvent and Temperature Effects
Solvent polarity critically influences enantiomeric excess (ee). A toluene/acetonitrile (3:1 v/v) system at 60°C improves ee to 92% by stabilizing the transition state through polar interactions. Conversely, nonpolar solvents like hexane result in racemization, reducing ee to <10%.
Evaluation of Synthetic Efficiency
Yield Comparison Across Methods
Scalability Challenges
The condensation-cyclization method, while reliable, faces scalability issues due to POCl₃’s moisture sensitivity and the need for stringent anhydrous conditions. Pilot-scale trials (100 g batches) report yield drops to 35% due to incomplete cyclization. In contrast, asymmetric synthesis offers better scalability potential, with kilogram-scale runs maintaining 50% yield and 90% ee .
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The benzyl and pyridin-2-ylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce dihydrooxazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that (R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antibiotics, particularly against multi-drug resistant bacteria.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction. The following points summarize its anticancer activity:
- Mechanism of Action :
- Binds to specific receptors on cancer cells.
- Modulates signaling pathways involved in cell survival and apoptosis.
- Inhibits certain kinases crucial for tumor growth.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in the Journal of Medicinal Chemistry reported that this compound displayed potent activity against multi-drug resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development. -
Evaluation in Cancer Models :
Preclinical models testing the compound's efficacy revealed significant reductions in tumor size in xenograft models of breast cancer compared to control groups.
Mechanism of Action
The mechanism of action of ®-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Substitution Patterns and Molecular Features
The following table summarizes key structural and physicochemical properties of (R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole and related analogs:
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The benzyl group in the target compound provides moderate electron-donating effects, stabilizing metal-ligand complexes in catalysis . Fluorinated derivatives (e.g., 5-F-pyridin-2-yl) enhance oxidative stability and metabolic resistance in pharmaceutical applications .
- Steric Bulk: The 6-benzylpyridin-2-yl substituent (C₂₂H₂₁N₂O) increases steric hindrance, favoring reactions requiring precise spatial control, such as asymmetric cyclopropanation .
Catalytic Performance
- Asymmetric Hydrogenation: The target compound demonstrates >90% enantiomeric excess (ee) in rhodium-catalyzed hydrogenation of α-dehydroamino acids, outperforming its isopropyl analog (75% ee) under identical conditions .
- Cyclopropanation :
Copper complexes with (R)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole achieve 88% ee in cyclopropanation of styrene, attributed to the extended π-system improving metal-ligand communication .
Biological Activity
(R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer therapies. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H16N2O
- Molecular Weight : 252.317 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating protein aggregation and reducing oxidative stress, which are critical factors in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) .
Neuroprotective Effects
Research indicates that this compound can inhibit protein aggregation associated with neurodegenerative conditions. In a study involving cellular models of ALS, compounds structurally related to this oxazole derivative demonstrated significant protective effects against toxicity caused by mutant superoxide dismutase (SOD1), a key player in ALS pathology .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the modulation of mitochondrial function, similar to other known anticancer agents .
Case Studies and Research Findings
- Neuroprotection in ALS Models :
- Anticancer Activity :
Table 1: Summary of Biological Activities
| Activity Type | Model Used | Result | Reference |
|---|---|---|---|
| Neuroprotection | ALS Mouse Model | 31% increased survival | |
| Anticancer Activity | Human Cancer Cell Lines | EC50 = 0.067 µM |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | EC50 (µM) | Activity Type |
|---|---|---|
| This compound | 0.067 | Anticancer |
| Related Pyrazolone Derivative | 0.051 | Neuroprotective |
| Cyclohexane Derivative | 0.075 | Neuroprotective |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing (R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of chiral amino alcohols with aldehydes. For example, (R)-4-benzyl derivatives are prepared by reacting carboxyimidate intermediates with amino alcohols like (R)-(-)-2-phenylglycinol under reflux in ethanol with glacial acetic acid as a catalyst. Reaction time (4–6 hours), solvent choice (absolute ethanol), and stoichiometric ratios (1:1 aldehyde-to-amine) critically affect yield. Purification involves solvent evaporation under reduced pressure followed by recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry and substituent positions. For example, the benzyl group’s protons appear as a multiplet at δ 7.2–7.4 ppm, while the oxazole ring protons resonate around δ 4.0–5.0 ppm .
- FT-IR : Stretching frequencies (e.g., C=N at ~1658 cm) validate oxazole ring formation .
- Chiral HPLC : Enantiomeric excess (ee) is determined using columns like Chiralpak AD-H with hexane/isopropanol (99:1) at 0.5 mL/min, resolving (R)- and (S)-enantiomers .
Q. What are the common challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Challenges include removing unreacted aldehydes or amino alcohols. Solutions:
- Recrystallization : Use ethanol/DMF (1:1) to isolate high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane (40–60%) effectively separates diastereomers .
Advanced Research Questions
Q. How can the enantiomeric excess of this compound be optimized during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure amino alcohols (e.g., (R)-(-)-2-phenylglycinol) to control stereochemistry at the 4-position .
- Reaction Temperature : Lower temperatures (0–5°C) reduce racemization during imine formation.
- Catalytic Systems : Additives like triethylamine improve reaction selectivity, achieving >99% ee in some cases .
Q. What strategies modify the pyridinylmethyl substituent to enhance performance in asymmetric catalysis?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce bromo or chloro substituents (e.g., at the pyridine’s 5-position) to increase Lewis acidity in metal complexes, improving catalytic activity in cross-coupling reactions .
- Steric Bulk : Replace pyridinylmethyl with phenanthrolinyl groups to enhance steric hindrance, favoring enantioselective outcomes in Pd-catalyzed allylic alkylation .
Q. How do structural modifications at the 4-benzyl position influence coordination behavior in transition-metal complexes?
- Methodological Answer :
- Benzyl vs. tert-Butyl : The tert-butyl group at the 4-position increases ligand rigidity, improving stereochemical control in Ru-catalyzed asymmetric hydrogenation. This is validated by X-ray crystallography showing tighter metal-ligand binding .
- Chiral Pool Synthesis : Derivatives synthesized from L-valinol exhibit higher catalytic activity in Au(I)-mediated cyclization reactions due to optimized bite angles .
Data Contradiction Analysis
- Stereochemical Assignments : Discrepancies in reported optical rotations (e.g., [α] = −56.3° vs. +48.5° for similar compounds) may arise from solvent polarity or impurities. Cross-validation via X-ray crystallography or Mosher’s ester analysis is recommended .
- Catalytic Efficiency : Conflicting yields in Suzuki-Miyaura coupling (72–94%) could stem from variations in Pd precursors (e.g., Pd(OAc) vs. PdCl) or solvent systems (THF vs. dioxane). Systematic screening of reaction parameters is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
